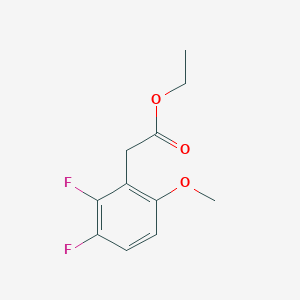

Ethyl 2,3-difluoro-6-methoxyphenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(2,3-difluoro-6-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-9(15-2)5-4-8(12)11(7)13/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARXGSDWHMNBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2,3-difluoro-6-methoxyphenylacetate CAS 1807035-40-0 properties

CAS Registry Number: 1807035-40-0 Chemical Formula: C₁₁H₁₂F₂O₃ Molecular Weight: 230.21 g/mol

Executive Summary

Ethyl 2,3-difluoro-6-methoxyphenylacetate is a specialized fluorinated aromatic intermediate used primarily in the synthesis of high-value agrochemicals (synthetic auxins) and pharmaceutical scaffolds (kinase inhibitors). Its structural uniqueness lies in the 2,3-difluoro-6-methoxy substitution pattern. This specific arrangement confers dual advantages: the fluorine atoms provide metabolic stability by blocking oxidative metabolism at the 2 and 3 positions, while the 6-methoxy group introduces steric bulk that forces the acetate side chain out of planarity, a critical feature for binding affinity in sterically constrained enzyme pockets [1].

This guide outlines the physicochemical properties, validated synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and process chemistry.

Physicochemical Profile

Data below represents a synthesis of experimental values from analogous fluorinated phenylacetates and calculated cheminformatic predictions.

| Property | Value / Description | Context |

| Appearance | Colorless to pale yellow oil | Low-melting solid upon high purification. |

| Boiling Point | 265°C - 275°C (Predicted, 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.25 ± 0.05 g/cm³ | Denser than water due to difluoro substitution. |

| LogP (Octanol/Water) | 2.45 (Predicted) | Moderate lipophilicity; suitable for cell-permeable scaffolds. |

| Flash Point | >110°C | Combustible; handle away from open flames. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water; requires organic co-solvents for bio-assays. |

| H-Bond Acceptors | 5 (F, O) | Fluorine acts as a weak acceptor; Methoxy/Carbonyl are primary. |

Structural Analysis & Mechanistic Role

The strategic value of CAS 1807035-40-0 is defined by its substitution pattern. In medicinal chemistry, this motif is often employed to modulate the electronic and steric profile of a drug candidate without significantly altering its molecular weight.

The "Fluorine Scan" Effect

-

Metabolic Blockade: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorine at the 2,3-positions blocks Cytochrome P450-mediated hydroxylation, extending the half-life (

) of the final API [2]. -

Conformational Lock: The 6-methoxy group creates a "ortho-effect," restricting the rotation of the acetate tail. This pre-organizes the molecule for binding, reducing the entropic penalty upon ligand-receptor interaction.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Synthetic Methodologies

Two primary routes are recommended. Route A is preferred for laboratory-scale (gram) synthesis due to operational simplicity. Route B is the industrial standard for scaling, utilizing carbonylation.

Route A: The Nitrile Hydrolysis-Esterification (Lab Scale)

This protocol converts the benzyl bromide precursor directly to the ethyl ester via a nitrile intermediate.

Precursors: 2,3-Difluoro-6-methoxybenzyl bromide, Sodium Cyanide (NaCN), Ethanol, HCl.

Step-by-Step Protocol:

-

Cyanation: Dissolve 2,3-difluoro-6-methoxybenzyl bromide (1.0 eq) in DMSO. Add NaCN (1.2 eq) cautiously. Stir at 40°C for 4 hours. Caution: HCN generation risk.

-

Quench: Pour into water, extract with Ethyl Acetate (EtOAc), and concentrate to yield the crude nitrile.

-

Pinner Reaction (Ethanolysis): Dissolve the crude nitrile in anhydrous Ethanol (10 volumes).

-

Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).

-

Reflux: Heat to reflux (80°C) for 6-12 hours. The nitrile converts to the imidate, then hydrolyzes to the ester.

-

Workup: Cool, concentrate to remove excess ethanol. Partition residue between water and DCM. Wash organic layer with NaHCO₃ (sat.) to remove residual acid.

-

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).

Route B: Palladium-Catalyzed Carbonylation (Industrial Scale)

Precursors: 2,3-Difluoro-6-methoxybenzyl chloride, CO gas, Ethanol, Pd catalyst.

Figure 2: Industrial workflow for the carbonylation route, avoiding cyanide handling.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical checkpoints are mandatory.

NMR Characterization (Simulated)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05 (m, 1H, Ar-H), 6.65 (m, 1H, Ar-H) — Aromatic protons showing F-coupling.

-

δ 4.15 (q, J = 7.1 Hz, 2H, O-CH ₂-CH₃) — Ethyl methylene.

-

δ 3.85 (s, 3H, O-CH ₃) — Methoxy singlet.

-

δ 3.65 (s, 2H, Ar-CH ₂-CO) — Benzylic methylene.

-

δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH ₃) — Ethyl methyl.

-

Impurity Profile

Common impurities arising from Route A include:

-

Hydrolysis Product: 2,3-difluoro-6-methoxyphenylacetic acid (Acidic spot on TLC).

-

Decarboxylation: 2,3-difluoro-6-methoxytoluene (Non-polar, volatile).

Handling, Safety & Storage (SDS Summary)

Hazard Classification (GHS):

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

Storage Protocols:

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential; store under Nitrogen or Argon.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water. Dispose of via incineration in a chemical waste facility.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

PubChem Compound Summary. (n.d.). Fluorinated Phenylacetates.[2][3][4] National Center for Biotechnology Information. (Note: General reference for class properties).

Sources

- 1. solutions.covestro.com [solutions.covestro.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US6465490B1 - Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenyl]ester - Google Patents [patents.google.com]

- 4. WO2004048335A2 - Mandelic acid derivatives - Google Patents [patents.google.com]

Structure and molecular weight of Ethyl 2,3-difluoro-6-methoxyphenylacetate

An In-depth Technical Guide to the Structure, Properties, and Synthesis of Ethyl 2,3-difluoro-6-methoxyphenylacetate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2,3-difluoro-6-methoxyphenylacetate, a compound of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document serves as a foundational resource, presenting its deduced structure, calculated molecular weight, and a proposed, robust synthetic pathway. The guide further details the predicted analytical characterization of the molecule using modern spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each section is grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and practical utility for professionals in drug development and chemical research.

Physicochemical and Structural Properties

Ethyl 2,3-difluoro-6-methoxyphenylacetate is a substituted aromatic ester. The presence of a difluorinated benzene ring and a methoxy group makes it a potentially valuable building block for creating complex molecules with specific electronic and steric properties. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

Chemical Structure

The structure consists of a central phenylacetic acid scaffold, esterified with an ethyl group. The aromatic ring is substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 6.

Caption: Chemical structure of Ethyl 2,3-difluoro-6-methoxyphenylacetate.

Molecular Formula and Weight

The molecular formula and corresponding molecular weight have been calculated based on the atomic weights of the constituent elements.

| Property | Value |

| Molecular Formula | C₁₁H₁₂F₂O₃ |

| Molecular Weight | 230.21 g/mol |

| Monoisotopic Mass | 230.07507 Da |

These values are fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Proposed Synthetic Route

Caption: Proposed synthetic workflow for Ethyl 2,3-difluoro-6-methoxyphenylacetate.

Synthesis of 2,3-Difluoro-6-methoxyphenylacetic Acid (Intermediate)

The synthesis of the carboxylic acid intermediate is the most critical part of the process. While various routes exist for phenylacetic acids, a reliable method starts from the corresponding toluene derivative. A plausible route is adapted from patented procedures for similar compounds.[1][2]

-

Halogenation of a Precursor: The synthesis would begin with a suitable precursor like 2,3-difluoro-6-methoxytoluene. This starting material would undergo free-radical halogenation on the methyl group using an agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or chlorination with Cl₂ under UV light to yield 2,3-difluoro-6-methoxybenzyl halide.

-

Formation of the Acetic Acid Moiety: The resulting benzyl halide can be converted to the phenylacetic acid. A common laboratory method involves reaction with sodium cyanide (NaCN) to form the nitrile, followed by acidic or basic hydrolysis. An alternative, more industrial-friendly approach, is the carbonylation of the benzyl halide with carbon monoxide in the presence of a suitable catalyst, such as a cobalt carbonyl complex, followed by an acidic workup.[1]

Experimental Protocol: Fischer Esterification

This protocol describes the final step: the conversion of the carboxylic acid intermediate to the target ethyl ester. Fischer-Speier esterification is a standard, acid-catalyzed equilibrium reaction.[3][4]

Materials:

-

2,3-difluoro-6-methoxyphenylacetic acid (1.0 eq)

-

Absolute Ethanol (used as reagent and solvent, large excess)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-6-methoxyphenylacetic acid and a large excess of absolute ethanol (e.g., 20-50 equivalents).

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the mixture under reduced pressure to remove the bulk of the excess ethanol.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl ester.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain the final, pure Ethyl 2,3-difluoro-6-methoxyphenylacetate.

Predicted Analytical Characterization

The following section outlines the expected spectroscopic data for the title compound, based on its structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The spectra will be characterized by couplings between ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR:

-

Ethyl Group: An ethyl ester will show a characteristic triplet at ~1.2-1.3 ppm (3H, for the -CH₃ group) and a quartet at ~4.1-4.2 ppm (2H, for the -OCH₂- group), with a coupling constant (³JHH) of ~7 Hz.

-

Methylene Group (-CH₂CO₂Et): A singlet is expected around 3.7-3.9 ppm (2H).

-

Methoxy Group (-OCH₃): A sharp singlet at ~3.8-4.0 ppm (3H).

-

Aromatic Protons: The aromatic region will show two protons. Due to the substitution pattern, they will appear as complex multiplets between ~6.8 and 7.2 ppm, showing coupling to each other and to the fluorine nuclei.

-

-

¹³C NMR:

-

Ester Carbonyl: ~170-172 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of ~110-160 ppm. The carbons directly bonded to fluorine (C-2 and C-3) will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will appear as doublets (or doublets of doublets if they also couple to the other fluorine). The carbons adjacent to the C-F bonds will show smaller two-bond couplings (²JCF).

-

Other Carbons: Signals for the -OCH₂- (~61 ppm), -CH₂- (~40 ppm), -OCH₃ (~56 ppm), and -CH₃ (~14 ppm) will be present.

-

-

¹⁹F NMR:

-

¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the structure.[5][6]

-

Two distinct signals are expected for the two non-equivalent fluorine atoms at C-2 and C-3.

-

These signals will likely appear in the typical aromatic C-F region (around -130 to -160 ppm).

-

The signals will be split into doublets due to coupling to each other (³JFF). They will also exhibit further fine splitting from coupling to the aromatic protons (³JFH and ⁴JFH).

-

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups present in the molecule.

-

~2900-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

~1735-1750 cm⁻¹: A strong, sharp absorption band characteristic of the ester C=O stretch.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the ester and the methoxy group.

-

~1000-1150 cm⁻¹: Strong C-F stretching vibrations.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) or using a soft ionization technique like electrospray ionization (ESI) should show the molecular ion peak at an m/z corresponding to the molecular weight (230.21).

-

Key Fragments: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or ethylene (-C₂H₄, m/z 28) via McLafferty rearrangement. Fragmentation of the aromatic ring and loss of CO are also possible.

Potential Applications and Future Directions

Ethyl 2,3-difluoro-6-methoxyphenylacetate represents a versatile scaffold for the synthesis of more complex molecules. Its potential applications lie primarily in:

-

Drug Discovery: As a precursor or intermediate for the synthesis of novel pharmaceutical agents. The specific substitution pattern may be designed to interact with biological targets or to fine-tune the pharmacokinetic properties of a lead compound.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties.

-

Materials Science: As a building block for functional materials such as liquid crystals or polymers where specific electronic properties are desired.

Further research should focus on the efficient and scalable synthesis of this compound and its derivatives, followed by an exploration of its reactivity and utility in the development of new functional molecules.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

(PDF) Synthesis, properties and applications of esters of phenylacetic acid - ResearchGate. (2026, February 4). Retrieved February 14, 2026, from [Link]

-

Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.). Retrieved February 14, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved February 14, 2026, from [Link]

-

ethyl phenylacetate - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved February 14, 2026, from [Link]

-

Williamson's ether synthesis : r/chemistry - Reddit. (2022, April 16). Retrieved February 14, 2026, from [Link]

-

How are the following ethers prepared by Williamson class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved February 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

-

Give the complete specific mechanism for the formation of one of your esters The ester I am using has the starting materials of 2-Phenylacetic Acid + Ethyl Alcohol. During the reaction we added H_2SO_ | Homework.Study.com. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 14, 2026, from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 14, 2026, from [Link]

-

Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - ResearchGate. (2017, October 13). Retrieved February 14, 2026, from [Link]

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents. (n.d.).

- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents. (n.d.).

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

A Technical Guide to the Isomeric Distinction of 2,3-Difluoro- and 3,4-Difluorophenylacetate for Pharmaceutical Research

Introduction: The Strategic Role of Fluorine in Modern Drug Development

The introduction of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The precise placement of fluorine atoms on an aromatic ring can lead to subtle yet critical differences in a compound's overall profile. This guide provides an in-depth technical comparison of two such positional isomers: 2,3-difluorophenylacetate and 3,4-difluorophenylacetate. Understanding the nuanced differences between these isomers is paramount for researchers and drug development professionals aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.

Core Structural and Electronic Differences: A Comparative Overview

The key distinction between 2,3-difluorophenylacetate and 3,4-difluorophenylacetate lies in the substitution pattern of the fluorine atoms on the phenyl ring. This seemingly minor variation gives rise to significant differences in their electronic distribution, steric hindrance, and, consequently, their chemical and physical properties.

-

2,3-Difluorophenylacetate (Ortho-Meta Substitution): The fluorine atoms are positioned adjacent (ortho) and at a meta position relative to the acetate-bearing carbon. This arrangement leads to a more complex interplay of inductive and resonance effects, and potentially greater steric hindrance around the benzylic position.

-

3,4-Difluorophenylacetate (Meta-Para Substitution): The fluorine atoms are located at the meta and para positions. This substitution pattern results in a different dipole moment and electronic distribution compared to the 2,3-isomer.

This guide will now delve into the practical aspects of synthesizing and characterizing these two isomers, providing detailed protocols and comparative data to aid in their differentiation and application.

Synthesis of 2,3-Difluoro- and 3,4-Difluorophenylacetate

The synthesis of both isomers is typically achieved through a two-step process: first, the preparation of the corresponding difluorophenylacetic acid, followed by esterification.

Step 1: Synthesis of Difluorophenylacetic Acids

Several routes exist for the synthesis of the parent acids. One common industrial method involves the reaction of a difluorobenzene precursor with a suitable reagent to introduce the acetic acid moiety. For instance, 2,3-difluorophenylacetic acid can be prepared from 2,3-difluorobenzaldehyde.

Step 2: Fischer Esterification to Phenylacetates

A standard and reliable method for converting the carboxylic acids to their methyl esters is the Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, methanol) is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is typically used.

Caption: General workflow for Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve one equivalent of the respective difluorophenylacetic acid (2,3- or 3,4-isomer) in an excess of methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.

Comparative Physicochemical and Spectroscopic Analysis

The distinct substitution patterns of the two isomers result in measurable differences in their physical and spectroscopic properties.

Physical Properties

| Property | 2,3-Difluorophenylacetate | 3,4-Difluorophenylacetate |

| CAS Number | 1036273-31-0[2] | 210530-71-5[3] |

| Molecular Formula | C₉H₈F₂O₂ | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol | 186.16 g/mol |

| Boiling Point | Data not readily available | 211°C at 760 mmHg[1] |

| Flash Point | Data not readily available | 79.4°C[1] |

| Refractive Index | Data not readily available | 1.472[1] |

Note: Physical property data for methyl 2,3-difluorophenylacetate is not widely published in readily accessible databases.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer due to the different proton-fluorine and proton-proton coupling.

¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the position of the fluorine substituents. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR: This is arguably the most informative technique for differentiating the isomers.[4][5] The 2,3- and 3,4-difluoro substitution patterns will give rise to unique chemical shifts and coupling patterns for the fluorine atoms.[4] The wide chemical shift range of ¹⁹F NMR allows for clear resolution of the signals from each isomer.[5]

The IR spectra of both isomers will share common features, such as the characteristic ester carbonyl (C=O) stretch (typically around 1740 cm⁻¹). However, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the C-F stretching and bending vibrations can be used for differentiation.

Both isomers will have the same molecular ion peak in their mass spectra due to their identical molecular formula. However, the fragmentation patterns under electron ionization (EI) may differ due to the different substitution patterns, potentially leading to variations in the relative abundances of fragment ions.

Impact on Drug Development: A Forward Look

The choice between a 2,3-difluoro and a 3,4-difluoro substitution pattern can have significant implications for a drug candidate's properties:

-

Reactivity and Metabolism: The electronic differences between the two isomers can influence their susceptibility to metabolic enzymes, potentially altering the drug's half-life and metabolic profile.

-

Target Binding: The distinct steric and electronic profiles of the two isomers can lead to different binding affinities and selectivities for their biological targets.

-

Physicochemical Properties: As indicated by the available data for the 3,4-isomer, properties like boiling point and flash point differ based on the fluorine substitution pattern, which can also influence formulation and manufacturing processes.

Conclusion

While 2,3-difluorophenylacetate and 3,4-difluorophenylacetate are structurally similar, the positional difference of their fluorine substituents imparts distinct physicochemical and spectroscopic properties. A thorough understanding of these differences, achievable through the synthetic and analytical techniques outlined in this guide, is crucial for medicinal chemists and drug development professionals. The strategic selection of the appropriate isomer can be a critical factor in optimizing the safety and efficacy of a novel therapeutic agent.

References

-

LookChem. (n.d.). 3,4-DIFLUOROPHENYLACETIC ACID METHYL ESTER. Retrieved February 14, 2026, from [Link]

-

Foroozandeh, M., & Kirsch, P. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-9. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 14, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1036273-31-0|Methyl 2-(2,3-difluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 3. CAS 210530-71-5: 3,4-Difluorophenylacetic acid methyl ester [cymitquimica.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Literature reviews on 2,3-difluoro-6-methoxybenzene derivatives

An In-depth Technical Guide to the Synthesis and Application of 2,3-Difluoro-6-methoxybenzene Derivatives

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents. This guide provides a comprehensive review of the 2,3-difluoro-6-methoxybenzene core, a privileged scaffold whose unique electronic and steric properties make it an attractive building block for drug discovery. We delve into the fundamental synthesis strategies, focusing on Directed ortho-Metalation (DoM) as a key gateway reaction, and provide detailed, field-proven protocols for the preparation of key derivatives including the benzaldehyde, benzyl alcohol, and benzoic acid. Furthermore, this whitepaper explores the chemical reactivity of the scaffold and its profound implications for the design of novel therapeutics, particularly in the context of kinase inhibitors and other targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile fluorinated intermediate.

The Strategic Imperative of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules has become a pivotal strategy in the optimization of drug candidates.[1] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its transformative impact.[2] The unique properties of the fluorine atom—its small size (second only to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly alter the profile of a parent compound.[2][3]

Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The high energy of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]

-

Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which influences a drug's ability to cross biological membranes and can improve its absorption and distribution.[3]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds, and orthogonal multipolar interactions) with protein targets, leading to enhanced binding affinity and potency.

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a drug at physiological pH and affecting its solubility and target engagement.[2]

The 2,3-difluoro-6-methoxybenzene scaffold is a particularly compelling structural motif. The vicinal difluoro substitution pattern creates a unique electronic environment, while the ortho-methoxy group serves as a powerful synthetic handle for functionalization and can also participate in crucial hydrogen bonding interactions within a protein's binding pocket. This combination makes its derivatives highly sought-after intermediates in the synthesis of complex, high-value molecules.[2]

Core Synthesis Strategies for the 2,3-Difluoro-6-methoxybenzene Scaffold

The most efficient and widely adopted route to functionalized 2,3-difluoro-6-methoxybenzene derivatives begins with the commercially available starting material, 3,4-difluoroanisole. The key transformation relies on a Directed ortho-Metalation (DoM) reaction, which leverages the coordinating ability of the methoxy group to direct deprotonation to the adjacent C2 position.

Directed ortho-Metalation: The Gateway to Functionalization

Directed ortho-Metalation is a powerful synthetic tool that enables the regioselective functionalization of aromatic rings. In this case, the methoxy group acts as a directed metalation group (DMG), coordinating to a strong lithium amide base like Lithium Diisopropylamide (LDA). This coordination pre-associates the base with the ortho-proton, facilitating its abstraction over other protons on the ring and leading to a lithiated intermediate that can be trapped with a suitable electrophile.

The workflow for this key transformation is outlined below.

Detailed Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [4]

This protocol describes the large-scale synthesis of the key benzaldehyde intermediate via Directed ortho-Metalation.

-

Reagents and Equipment:

-

3,4-Difluoroanisole

-

Lithium diisopropylamide (LDA), 2M solution in THF/n-heptane

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

Diethyl ether, Petroleum ether (40-60°C)

-

Standard glassware for anhydrous reactions, under a nitrogen atmosphere

-

Low-temperature cooling bath (-75°C)

-

-

Step-by-Step Procedure:

-

Under a nitrogen atmosphere, dilute a 2M solution of LDA (1.1 eq) with anhydrous THF in a suitable reaction vessel.

-

Cool the solution to -75°C using a dry ice/acetone bath.

-

Slowly add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70°C.

-

Stir the resulting mixture at -75°C for 1 hour to ensure complete metalation.

-

Slowly add anhydrous DMF (1.1 eq) dropwise to the reaction mixture, again maintaining a temperature below -70°C.

-

Continue stirring at this temperature for an additional 10-15 minutes.

-

Quench the reaction by carefully adding acetic acid, followed by water, allowing the mixture to warm to approximately 10°C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2x).

-

Combine the organic layers and wash sequentially with water, 0.2N aqueous hydrochloric acid, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil which crystallizes upon standing.

-

Purify the solid by recrystallization from a diethyl ether/petroleum ether mixture to afford the final product.

-

| Parameter | Value | Reference |

| Starting Material | 3,4-Difluoroanisole | [4] |

| Base | Lithium Diisopropylamide (LDA) | [4] |

| Electrophile | N,N-Dimethylformamide (DMF) | [4] |

| Temperature | -75°C | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Typical Yield | 95% | [4] |

Functional Group Interconversions from the Benzaldehyde Intermediate

The 2,3-difluoro-6-methoxybenzaldehyde is a versatile intermediate from which other key building blocks, such as the corresponding alcohol and carboxylic acid, can be readily prepared.[2] These derivatives serve as crucial precursors for a wide range of subsequent reactions, including esterifications, etherifications, and amide couplings.

Detailed Protocol 2: Oxidation to 2,3-Difluoro-6-methoxybenzoic Acid [5]

This protocol outlines a patented method for the efficient oxidation of the aldehyde to the corresponding carboxylic acid.

-

Reagents and Equipment:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Hydrogen peroxide (H₂O₂), 29-30% solution

-

Dichloromethane (DCM), Ethyl acetate (EA), Petroleum ether (PE)

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware

-

-

Step-by-Step Procedure:

-

Dissolve potassium hydroxide in water and add this solution to the 2,3-difluoro-6-methoxybenzaldehyde.

-

Slowly add hydrogen peroxide solution to the mixture.

-

Heat the reaction to 70°C and maintain for two hours, monitoring for the complete consumption of the starting material by TLC.

-

Cool the reaction to room temperature. Perform an extraction with DCM to remove any unreacted starting material or non-acidic impurities.

-

Cool the remaining aqueous phase to 0°C in an ice bath.

-

Slowly add concentrated HCl dropwise to acidify the solution to a pH of 2, which will precipitate the carboxylic acid product.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.

-

Further purification can be achieved by dissolving the solid in a minimal amount of DCM/EA and precipitating with petroleum ether.

-

Applications in Medicinal Chemistry and Drug Development

The true value of the 2,3-difluoro-6-methoxybenzene scaffold lies in its application as a precursor to more complex, biologically active molecules.[2] The specific substitution pattern can profoundly influence a molecule's conformation and electronic properties, making it an invaluable tool for medicinal chemists aiming to optimize ligand-protein interactions.[2]

While specific drugs containing this exact core are proprietary, the strategic principles are clear. The scaffold can be readily incorporated into larger molecules via several standard synthetic transformations:

-

Amide Coupling: The 2,3-difluoro-6-methoxybenzoic acid derivative is an ideal substrate for amide bond formation with various amines, a cornerstone reaction in the synthesis of many pharmaceuticals, including kinase inhibitors.

-

Ether Synthesis: The 2,3-difluoro-6-methoxybenzyl alcohol can be converted to a corresponding halide and used in Williamson ether syntheses to connect to other parts of a target molecule.

-

Cross-Coupling Reactions: Further functionalization of the aromatic ring, for example by introducing a bromine or iodine atom, would open up possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex biaryl or carbon-carbon linked structures common in modern therapeutics.

The fluorobenzene moiety is a feature in a diverse range of pharmacologically active agents, including antibacterial, antifungal, and anti-inflammatory drugs.[3] The unique electronic signature of the 2,3-difluoro-6-methoxy arrangement provides a sophisticated means to fine-tune molecular properties to achieve desired therapeutic outcomes.

Conclusion and Future Outlook

The 2,3-difluoro-6-methoxybenzene framework represents a high-value scaffold for the development of novel chemical entities in the pharmaceutical and agrochemical industries. Its synthesis is well-established and scalable, proceeding in high yield from readily available starting materials via a robust Directed ortho-Metalation strategy. The key aldehyde, alcohol, and acid derivatives are versatile intermediates that unlock a vast chemical space for further exploration.

Future research will likely focus on expanding the library of derivatives through advanced synthetic methodologies, including C-H activation and late-stage functionalization. Screening these novel compounds against a wide range of biological targets, particularly in oncology and immunology, holds significant promise for the discovery of next-generation therapeutics. The continued exploration of this and other uniquely substituted fluorinated scaffolds will undoubtedly remain a fertile ground for innovation in medicinal chemistry.

References

- Title: CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid Source: Google Patents URL

-

Title: (Difluoromethoxy)benzene | C7H6F2O | CID 68015 Source: PubChem URL: [Link]

-

Title: Cas 187543-87-9,2,3-DIFLUORO-6-METHOXYBENZALDEHYDE Source: lookchem URL: [Link]

-

Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

-

Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties Source: MDPI URL: [Link]

-

Title: Biological Potential of FluoroBenzene Analogs Source: JSciMed Central URL: [Link]

-

Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties Source: ResearchGate URL: [Link]

-

Title: Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes Source: PubMed URL: [Link]

-

Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) Properties Source: Mol-Instincts URL: [Link]

-

Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2,3-Difluoro-6-methoxybenzyl alcohol | 773871-99-1 | Benchchem [benchchem.com]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note: Protocols for Using Ethyl 2,3-difluoro-6-methoxyphenylacetate in Drug Design

Executive Summary & Strategic Rationale

Ethyl 2,3-difluoro-6-methoxyphenylacetate is a specialized fluorinated building block used to introduce the 2,3-difluoro-6-methoxyphenyl moiety into drug candidates. This specific substitution pattern is not arbitrary; it is a precision tool in medicinal chemistry designed to modulate metabolic stability, conformation, and lipophilicity simultaneously.

Why this Scaffold?

-

Metabolic Blockade: The fluorine atoms at positions 2 and 3 block common sites of CYP450-mediated oxidative metabolism (aromatic hydroxylation), extending the half-life (

) of the parent molecule. -

Conformational Locking (The "Ortho Effect"): The 6-methoxy group creates significant steric bulk ortho to the acetate side chain. This restricts rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation that favors binding to deep hydrophobic pockets (e.g., Kinase ATP sites, Bcl-2 family grooves).

-

Electronic Modulation: The electron-withdrawing fluorines reduce the electron density of the aromatic ring, altering

stacking interactions with target proteins.

Target Applications:

-

Kinase Inhibitors: Analogs of CDK inhibitors (e.g., R547) where the moiety serves as a solvent-front binder.

-

Antibacterials: DprE1 inhibitors for tuberculosis treatment.

-

Pain Management: Nav1.7/Nav1.8 sodium channel blockers.

Chemical Profile & Handling

| Property | Value / Description |

| Compound Name | Ethyl 2,3-difluoro-6-methoxyphenylacetate |

| Parent Acid CAS | 886501-88-8 (Acid form) |

| Molecular Formula | C |

| Molecular Weight | 230.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH.[1] Insoluble in water. |

| Stability | Stable under standard conditions.[2] Avoid strong bases (hydrolysis) unless intended. |

Handling Precaution: The 6-methoxy group activates the ring towards electrophilic attack, but the 2,3-difluorines deactivate it. The net result is a moderately deactivated ring. Store under inert atmosphere (N

Experimental Protocols

Protocol A: Hydrolysis to the Active Acid

Objective: Convert the ethyl ester to 2,3-difluoro-6-methoxyphenylacetic acid for subsequent amide coupling.

Rationale: The ethyl ester is a "masked" form, preferred for purification and shelf-stability. The free acid is the active species for amide bond formation.

Reagents:

-

Substrate: Ethyl 2,3-difluoro-6-methoxyphenylacetate (1.0 equiv)

-

Base: Lithium Hydroxide (LiOH·H

O) (3.0 equiv) -

Solvent: THF/Water/MeOH (3:1:1 ratio)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g (4.34 mmol) of the ethyl ester in 12 mL of THF and 4 mL of Methanol.

-

Saponification: Add a solution of LiOH·H

O (546 mg, 13.0 mmol) in 4 mL of water dropwise at 0°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The ester spot (

) should disappear, replaced by the baseline acid spot. -

Workup:

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Dilute the remaining aqueous residue with water (10 mL).

-

Wash with diethyl ether (2 x 10 mL) to remove neutral impurities.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. A white precipitate should form.

-

-

Isolation: Extract the acidic aqueous layer with EtOAc (3 x 15 mL). Dry combined organics over Na

SO

Protocol B: Reductive Conversion to the Benzyl Alcohol

Objective: Convert the ester to 2-(2,3-difluoro-6-methoxyphenyl)ethanol or the benzyl alcohol (via degradation) for ether/amine synthesis.

Note: Direct reduction of the phenylacetate ester yields the phenethyl alcohol . If the benzyl alcohol is required (one carbon shorter), one must perform a Curtius rearrangement or oxidative degradation. Below is the reduction to the phenethyl alcohol , common for scaffold extension.

Reagents:

-

Substrate: Ethyl 2,3-difluoro-6-methoxyphenylacetate (1.0 equiv)

-

Reductant: LiAlH

(2.0 equiv) or LiBH -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.

-

Addition: Add LiAlH

(2.4M in THF) to the flask at 0°C. -

Substrate Addition: Dissolve the ester in anhydrous THF and add dropwise to the LiAlH

solution.-

Caution: Exothermic H

evolution.

-

-

Reflux: Warm to RT, then heat to reflux (65°C) for 2 hours to overcome the steric hindrance of the 6-methoxy group.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

Filtration: Filter the granular precipitate through a Celite pad.

-

Purification: Flash column chromatography (0-40% EtOAc in Hexanes).

Synthesis Workflow & Decision Tree

The following diagram illustrates the upstream synthesis of the building block and its downstream diversification pathways in drug design.

Figure 1: Synthetic genealogy of the 2,3-difluoro-6-methoxyphenylacetate scaffold, detailing the conversion from raw anisole to versatile drug discovery intermediates.

Case Study: CDK Inhibitor Design (The R547 Paradigm)

Context: The development of R547 (Ro-5487624), a selective CDK inhibitor, highlights the utility of the 2,3-difluoro-6-methoxy motif.[4]

Mechanism of Action: In the design of R547, the 2,3-difluoro-6-methoxyphenyl group acts as a "cap" that fits into a specific hydrophobic pocket adjacent to the ATP binding site.

-

The 6-OMe: Induces a twist in the biaryl linkage relative to the core pyrimidine, forcing the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

-

The 2,3-F: Protects the phenyl ring from metabolic oxidation, which is a common liability for electron-rich anisole derivatives.

Protocol for R547-Analogue Synthesis:

-

Preparation: Convert Ethyl 2,3-difluoro-6-methoxyphenylacetate to the corresponding Benzoyl Chloride (Note: Requires oxidative shortening or starting from the benzoic acid path).

-

Correction: For R547, the linkage is a Methanone (Ketone) .

-

Pathway: The Ethyl Phenylacetate is oxidized or the synthesis reverts to the Benzoic Acid derivative (2,3-difluoro-6-methoxybenzoic acid).

-

-

Coupling: React 2,3-difluoro-6-methoxybenzoic acid with a 4-amino-pyrimidine core using SOCl

(to form acid chloride) followed by base-catalyzed acylation. -

Validation: Verify the absence of rotamers in NMR due to the steric lock of the 6-OMe group.

References

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[4][5] Journal of Medicinal Chemistry, 49(22), 6549–6560. Link

-

ChemicalBook. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde Synthesis and Properties. Retrieved October 26, 2023. Link

-

Wang, Y., et al. (2023). Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. Frontiers in Cellular and Infection Microbiology. Link

-

PubChem. (n.d.). 2,3-difluoro-6-methoxyphenylacetic acid (Compound Summary). Link

Sources

Reaction conditions for nucleophilic substitution on fluorinated phenylacetates

<APPLICATION NOTE

Topic: Reaction Conditions for Nucleophilic Aromatic Substitution on Fluorinated Phenylacetates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine atoms into aromatic systems can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated phenylacetates, therefore, represent a valuable class of substrates for SNAr reactions, allowing for the construction of complex molecular architectures. This document provides a detailed guide to the reaction conditions for nucleophilic substitution on fluorinated phenylacetates, delving into the underlying mechanistic principles and offering practical, field-proven protocols.

The Unique Role of Fluorine in SNAr Reactions

Contrary to what might be expected from its high bond energy with carbon, fluorine is an excellent leaving group in SNAr reactions.[2][3] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5][6] The high electronegativity of fluorine powerfully activates the aromatic ring towards this attack through a strong inductive effect, which stabilizes the negatively charged intermediate.[4][7] This stabilization of the transition state leading to the Meisenheimer complex is the dominant factor in the reaction kinetics, outweighing the energy required to break the C-F bond in the subsequent, faster elimination step.[3][4] Consequently, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[3][8]

Mechanistic Overview

The SNAr reaction on a fluorinated phenylacetate proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a Meisenheimer complex. The presence of electron-withdrawing groups, such as the ester moiety of the phenylacetate and additional fluorine atoms, ortho or para to the leaving group, is crucial for stabilizing this intermediate through resonance and induction.[2][8]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.[9]

Recent studies have also highlighted that some SNAr reactions, particularly with less activated systems or specific nucleophiles like indoles, may proceed through a concerted or borderline mechanism rather than a discrete two-step process.[10][11]

Caption: General mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The success of an SNAr reaction on a fluorinated phenylacetate hinges on the careful selection and optimization of several key parameters.

Nature of the Nucleophile

A wide array of nucleophiles can be employed in SNAr reactions with fluorinated phenylacetates. The choice of nucleophile will significantly impact the reaction conditions required.

-

O-Nucleophiles (Alcohols, Phenols): These reactions often require a strong base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile.

-

N-Nucleophiles (Amines, Azoles): Primary and secondary amines are generally good nucleophiles for SNAr reactions.[1] Weaker nucleophiles, such as indoles, may require base catalysis.[10][11]

-

S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and typically react under basic conditions to form the more nucleophilic thiolate anion.[12]

-

C-Nucleophiles (Enolates, Organometallics): While less common for this specific substrate class, strong carbon nucleophiles can participate in SNAr reactions.

The Role of the Base

A base is often essential to deprotonate the nucleophile, thereby increasing its nucleophilicity.[12] The choice of base is critical and depends on the pKa of the nucleophile and the desired reaction temperature.

| Base | Typical pKa of Conjugate Acid | Common Applications |

| K2CO3, Cs2CO3 | ~10.3 (HCO3-) | Reactions with phenols, thiols, and some amines. Often used in polar aprotic solvents. |

| Et3N, DIPEA | ~11 | Used with amine nucleophiles, acting as a non-nucleophilic base. |

| NaH, KH | ~35 (H2) | Strong, non-nucleophilic base for deprotonating alcohols and thiols. |

| KHMDS, LHMDS | ~26-30 (amines) | Strong, non-nucleophilic bases suitable for generating alkoxides and thiolates.[13] |

| t-BuOK, t-BuONa | ~17 (t-BuOH) | Strong, sterically hindered base. |

Solvent Effects

The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively "bare" and more reactive.[12]

-

Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[12][14]

-

Protic Solvents: Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4] However, in some cases, protic solvents can play a beneficial role, for example, by interacting with counterions to promote the reaction.[15][16]

Temperature

SNAr reactions are often conducted at elevated temperatures to overcome the activation energy barrier. Typical reaction temperatures range from room temperature to 150 °C. The optimal temperature will depend on the reactivity of the specific fluorinated phenylacetate and the nucleophile.

Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific substrates and nucleophiles.

General Experimental Workflow

Caption: A typical experimental workflow for an SNAr reaction.

Protocol 1: O-Arylation with a Phenol

This protocol describes the synthesis of a diaryl ether from a fluorinated phenylacetate and a phenol.

Materials:

-

Fluorinated phenylacetate (1.0 mmol)

-

Phenol (1.2 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the fluorinated phenylacetate, phenol, and potassium carbonate.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: N-Arylation with a Secondary Amine

This protocol outlines the synthesis of an N-aryl amine from a fluorinated phenylacetate and a secondary amine.

Materials:

-

Fluorinated phenylacetate (1.0 mmol)

-

Secondary amine (1.5 mmol)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

-

Reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere

Procedure:

-

Combine the fluorinated phenylacetate, secondary amine, and base in a dry reaction vessel under an inert atmosphere.

-

Add anhydrous DMSO.

-

Heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

-

After the reaction is complete, cool to room temperature.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Protocol 3: S-Arylation with a Thiol

This protocol details the synthesis of an aryl sulfide from a fluorinated phenylacetate and a thiol.

Materials:

-

Fluorinated phenylacetate (1.0 mmol)

-

Thiol (1.2 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Reaction vessel

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

-

Add a solution of the fluorinated phenylacetate in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Troubleshooting and Considerations

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO or NMP. For unactivated or electron-rich fluoroarenes, alternative catalytic methods such as those employing organic photoredox catalysis or transition metals may be necessary.[17][18]

-

Side Reactions: The ester group of the phenylacetate may be susceptible to hydrolysis or aminolysis under certain conditions, especially with strong bases or nucleophiles at high temperatures. Careful control of reaction time and temperature is crucial.

-

Moisture Sensitivity: Many of the bases used (e.g., NaH, KHMDS) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

-

Catalytic Approaches: For challenging substrates, recent advancements have demonstrated the use of superbases like t-Bu-P4 to catalyze concerted SNAr reactions of aryl fluorides, expanding the scope to include electron-neutral and even some electron-rich systems.[19]

Conclusion

Nucleophilic aromatic substitution on fluorinated phenylacetates is a versatile and powerful tool for the synthesis of a wide range of functionalized aromatic compounds. A thorough understanding of the reaction mechanism and the influence of key parameters such as the nucleophile, base, solvent, and temperature is essential for successful implementation. The protocols provided herein serve as a solid foundation for researchers to develop and optimize SNAr reactions for their specific synthetic targets.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

Powers, D. C., et al. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(10), 5674-5680. Retrieved from [Link]

-

Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Neumann, C. N., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(11), 2847-2858. Retrieved from [Link]

-

Kim, D., & Park, S. W. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 31(9), 2633-2636. Retrieved from [Link]

-

Kim, H., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]

-

Powers, D. C., et al. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(10), 5674-5680. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

-

Li, B., et al. (2018). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 51(8), 1872-1882. Retrieved from [Link]

-

Isherwood, M. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

-

Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16931-16937. Retrieved from [Link]

-

SciSpace. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

Tsuchiya, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1431. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]

-

Smith, A. D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4802-4805. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

Harvard DASH. (n.d.). Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 1165-1170. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. iscnagpur.ac.in [iscnagpur.ac.in]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]

- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Minimizing hydrolysis during storage of Ethyl 2,3-difluoro-6-methoxyphenylacetate

Topic: Minimizing Hydrolysis & Stability Optimization

Document ID: TSC-2024-EFMP-01 Status: Active Audience: Chemical Process R&D, Medicinal Chemistry, QA/QC

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed an increase in acid impurity (2,3-difluoro-6-methoxyphenylacetic acid) or variability in your ester assay.

Ethyl 2,3-difluoro-6-methoxyphenylacetate presents a unique stability challenge. While phenylacetic esters are generally stable, the 2,3-difluoro substitution pattern significantly alters the electronic landscape of the carbonyl group, accelerating hydrolytic degradation compared to non-fluorinated analogues. This guide provides the mechanistic understanding and strict protocols required to maintain reagent integrity.

Module 1: The Mechanistic "Why"

To prevent hydrolysis, one must understand why this specific molecule is vulnerable. It is not merely "moisture sensitive"; it is electronically primed for nucleophilic attack.

Electronic Activation by Fluorine

The fluorine atoms at the 2 and 3 positions are highly electronegative. Through the Inductive Effect (-I) , they pull electron density away from the aromatic ring.[1] This electron deficiency is transmitted to the benzylic carbon and, subsequently, the carbonyl carbon.

-

Result: The carbonyl carbon becomes more electrophilic (positive character), lowering the activation energy for nucleophilic attack by water (

) or hydroxide (

The Role of the 6-Methoxy Group

The 6-methoxy group plays a dual role:

-

Electronic: It donates electrons via resonance (

), which can theoretically stabilize the ester. -

Steric (The "Ortho Effect"): Being in the 6-position (ortho to the acetate arm), it provides steric bulk that should hinder attack.

-

The Conflict: Despite the steric hindrance of the methoxy group, the strong inductive withdrawal of the two fluorine atoms often dominates, making the ester labile in the presence of trace moisture.

Hydrolysis Pathway Diagram

The following diagram illustrates the specific vulnerability of the carbonyl carbon due to the fluorinated ring system.

Figure 1: Mechanistic pathway showing how fluorine substitution activates the carbonyl carbon, facilitating water attack despite steric hindrance.

Module 2: Storage Protocol (The "How")

Standard "cool and dry" storage is insufficient for long-term stability of this fluorinated intermediate. Adhere to the "Double-Barrier Inert" protocol.

Storage Conditions Summary

| Parameter | Standard Requirement | Critical Limit (Failure Point) |

| Temperature | -20°C (Freezer) | > 8°C (Accelerates hydrolysis 2-3x) |

| Atmosphere | Argon or Nitrogen (Dry) | Ambient Air (>40% Relative Humidity) |

| Container | Amber Glass + Teflon-lined Cap | Polyethylene (HDPE/LDPE) – Permeable! |

| Desiccant | Activated Molecular Sieves (3Å or 4Å) | Silica Gel (often insufficient for ultra-low ppm) |

The "Double-Barrier" Workflow

Plastic bottles allow moisture permeation over weeks. Glass is mandatory.

-

Primary Container: Store the ester in an amber glass vial with a screw cap featuring a PTFE (Teflon) / Silicone septum .

-

Why: PTFE is chemically inert; silicone provides the seal. Amber glass prevents potential photo-degradation (though hydrolysis is the main risk).

-

-

Headspace Purge: Before sealing, gently purge the headspace with dry Argon for 15-30 seconds.

-

Why: Argon is heavier than air and forms a more stable blanket than Nitrogen.

-

-

Secondary Containment: Place the sealed primary vial inside a larger jar (e.g., a wide-mouth glass jar) containing a layer of activated molecular sieves or Drierite™ at the bottom.

-

Thermal Equilibration: CRITICAL: When removing from the freezer (-20°C), allow the closed vial to warm to room temperature (approx. 30-45 mins) inside a desiccator before opening.

-

Why: Opening a cold vial condenses atmospheric moisture directly into the product, initiating immediate hydrolysis.[2]

-

Module 3: Troubleshooting & FAQs

Q1: I see a new peak at RRT ~0.85 in my HPLC chromatogram. Is this the acid?

-

Diagnosis: Likely, yes. The free acid (2,3-difluoro-6-methoxyphenylacetic acid) is more polar than the ethyl ester and typically elutes earlier on reverse-phase (C18) columns.

-

Confirmation: Spike your sample with the authentic acid standard. If the peak grows, hydrolysis has occurred.

-

Root Cause: Check your HPLC solvent. If you dissolve the sample in a water/methanol mix and let it sit in the autosampler for 12 hours, fluorinated esters can hydrolyze during the analysis wait time.

-

Fix: Prepare samples in anhydrous Acetonitrile and minimize water in the mobile phase gradient start (or keep autosampler at 4°C).

Q2: Can I store this compound in Methanol to make dispensing easier?

-

Strictly NO.

-

Reason: Transesterification. In methanol, the ethyl group will exchange with the methyl group, forming the Methyl 2,3-difluoro-6-methoxyphenylacetate. This reaction is catalyzed by trace acid or base.

-

Solution: If you must store as a solution, use anhydrous Ethanol (matches the ester) or a non-nucleophilic solvent like anhydrous Toluene or DCM .

Q3: The material arrived in a plastic bottle. Should I transfer it?

-

Yes, immediately.

-

Reason: Manufacturers often ship in HDPE for breakage safety during short transit. HDPE is permeable to water vapor over time. Upon receipt, transfer to glass under an inert atmosphere.

Q4: My Karl Fischer (KF) titration shows 0.5% water. Is this acceptable?

-

Risk: High. 0.5% water is a massive molar excess relative to surface molecules.

-

Action: Dry the material.[3][4] Dissolve in dry ethyl acetate, dry over Magnesium Sulfate (

), filter, and concentrate. Do not use strong acidic drying agents.

Module 4: QC & Validation Workflow

Use this workflow to validate the integrity of your ester without inducing degradation during the test itself.

Figure 2: Validated sampling workflow to prevent moisture ingress and false-positive hydrolysis results.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms of nucleophilic acyl substitution and inductive effects).

-

Haufe, G. (2017). "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters." Beilstein Journal of Organic Chemistry. (Demonstrates that alpha-fluorination accelerates ester hydrolysis significantly).

-

Sigma-Aldrich (Merck). "Preservation of Moisture-Sensitive Chemical Reagents." Technical Bulletin. (Protocols for inert gas handling and storage).

-

PCBCart. "Effective Ways of Moisture Sensitive Device Storage." (Applied principles of moisture permeability in packaging).

-

U.S. EPA. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester." Ecosystems Research Division. (Data on structure-reactivity relationships in ester hydrolysis).

Sources

Alternative reagents for synthesizing 2,3-difluoro-6-methoxyphenylacetate

Technical Support Center: Synthesis of 2,3-Difluoro-6-methoxyphenylacetate

Topic: Alternative Reagents & Methodologies for Synthesizing 2,3-Difluoro-6-methoxyphenylacetate Ticket ID: #SYN-23DF6M-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of Methyl 2-(2,3-difluoro-6-methoxyphenyl)acetate (and its related alkyl esters), a critical fluorinated building block in drug discovery.

Note on Nomenclature:

-

Target A (Primary Focus): Alkyl (2,3-difluoro-6-methoxyphenyl)acetate (The phenylacetic acid derivative,

). This is the complex intermediate often required for scaffold synthesis. -

Target B (Secondary): 2,3-Difluoro-6-methoxyphenyl acetate (The phenol ester,

). This is briefly covered in Appendix A as it utilizes standard acetylation protocols.

The primary challenge in synthesizing the phenylacetic acid derivative lies in introducing the carbon backbone while preserving the sensitive 2,3-difluoro substitution pattern, which is prone to nucleophilic aromatic substitution (

Module 1: Synthetic Pathways & Reagent Selection

The synthesis typically proceeds from 3,4-difluoroanisole . We recommend three distinct routes depending on your lab's capabilities (e.g., high-pressure carbonylation vs. standard glassware).

Route 1: The Modern Carbonylation (Recommended)

Best for: Scalability, Atom Economy, Avoiding Cyanides.

-

Lithiation/Formylation: 3,4-Difluoroanisole

2,3-Difluoro-6-methoxybenzaldehyde. -

Reduction/Halogenation: Benzaldehyde

Benzyl Alcohol -

Palladium-Catalyzed Carbonylation: Benzyl Chloride + CO (balloon) + MeOH

Target Ester .

Route 2: The Classical Homologation (Cyanide-Free Variants)

Best for: Labs without high-pressure equipment.

-

Precursor Prep: Obtain 2,3-Difluoro-6-methoxybenzyl chloride (as above).

-

Cyanation: Benzyl Chloride

Phenylacetonitrile. -

Pinner Hydrolysis: Nitrile

Target Ester .

Route 3: The Arndt-Eistert Homologation

Best for: When the benzoic acid derivative is already available.

-

Activation: 2,3-Difluoro-6-methoxybenzoic acid

Acid Chloride. -

Diazotization: Acid Chloride

-

Wolff Rearrangement: Diazoketone

Target Ester .

Module 2: Alternative Reagents & Optimization

This section provides safer or more efficient alternatives to "standard" reagents, addressing common pain points like toxicity or poor yield.[1]

Table 1: Reagent Substitution Matrix

| Process Step | Standard Reagent | Recommended Alternative | Technical Rationale |

| Formylation | LDA / DMF | Regiocontrol: LDA is bulkier and less nucleophilic, favoring ortho-lithiation at the crowded C2 position (between F and OMe) or C6 while minimizing nucleophilic attack on the fluorinated ring. | |